Fmoc-homocyclohexyl-D-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

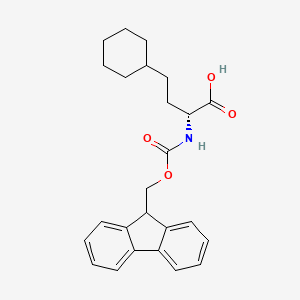

Fmoc-homocyclohexyl-D-alanine is an amino acid derivative that has gained attention in the fields of chemistry and biology. It is an Fmoc-protected alanine derivative with the molecular formula C25H29NO4 and a molecular weight of 407.50 g/mol . This compound is primarily used in research and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-homocyclohexyl-D-alanine typically involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the protection of the amino group with Fmoc and subsequent purification steps to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-homocyclohexyl-D-alanine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired application.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Piperidine: Used for the removal of the Fmoc group during deprotection.

Sodium bicarbonate: Used as a base in the protection reactions.

Hydrochloric acid: Used in certain hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of the free amine .

Aplicaciones Científicas De Investigación

Fmoc-homocyclohexyl-D-alanine has several scientific research applications, including:

Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) due to its Fmoc protection.

Proteomics Studies: The compound is useful in proteomics for studying protein structures and functions.

Biomedical Applications: Fmoc-derivatized peptides, including this compound, are used in the development of hydrogels for drug delivery and tissue engineering.

Mecanismo De Acción

The mechanism of action of Fmoc-homocyclohexyl-D-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amine . This allows for the sequential addition of amino acids to form peptides.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-homocyclohexyl-L-alanine: Similar in structure but with a different stereochemistry.

Fmoc-3-(2-naphthyl)-D-alanine: Another Fmoc-protected amino acid with a different aromatic group.

Fmoc-azido amino acids: These include Fmoc-azido alanine and Fmoc-azido homoalanine, which are used in click chemistry.

Uniqueness

Fmoc-homocyclohexyl-D-alanine is unique due to its specific cyclohexyl group, which imparts distinct hydrophobic properties and influences its behavior in peptide synthesis and self-assembly processes .

Propiedades

IUPAC Name |

(2R)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXCSTPOLMVGMS-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373268 |

Source

|

| Record name | Fmoc-homocyclohexyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-72-0 |

Source

|

| Record name | Fmoc-homocyclohexyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.